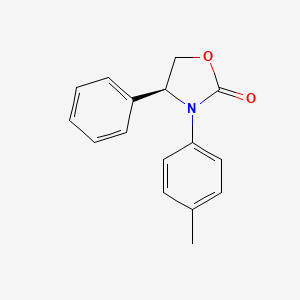
(S)-4-Phenyl-3-p-tolyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” is a chiral oxazolidinone compound. Let’s break down its name:
- The “(S)” designation indicates the stereochemistry of the chiral center.
- “4-Phenyl” refers to the phenyl group attached to the oxazolidinone ring.
- “3-p-tolyloxazolidin-2-one” specifies the position of the p-tolyl (para-tolyl) substituent on the oxazolidinone ring.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, such as an amino acid derivative, with a phenyl isocyanate. The stereochemistry is controlled during cyclization by using chiral auxiliaries or catalysts.
Reaction Conditions:: The cyclization typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. Chiral ligands or catalysts, such as chiral phosphines, assist in achieving the desired stereochemistry.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.
Analyse Des Réactions Chimiques
Reactions:: “(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” can undergo various reactions, including:
Oxidation: Oxidative transformations of the oxazolidinone ring.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the phenyl or p-tolyl positions.
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or DMSO (dimethyl sulfoxide) with an oxidant.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction. For example:
- Oxidation may yield an oxazolidinone with an oxygen-containing functional group.
- Reduction could lead to the corresponding alcohol.
- Substitution may result in derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry::
- Used as a chiral auxiliary in asymmetric synthesis.
- Building block for other chiral compounds.
- Investigated for potential antibacterial or antiviral properties.
- Studied as a ligand for metal complexes.
- Limited industrial applications, but its chiral nature makes it valuable in fine chemical synthesis.
Mécanisme D'action
The exact mechanism of action depends on its specific application. For antibacterial activity, it may interfere with bacterial protein synthesis by binding to the ribosome.
Propriétés
Numéro CAS |
572923-05-8 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(4S)-3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1 |
Clé InChI |
QENWQHDTOBJPJL-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



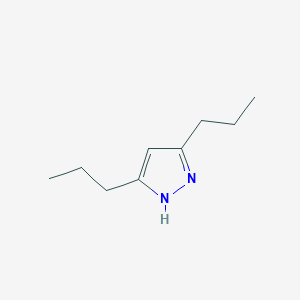

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

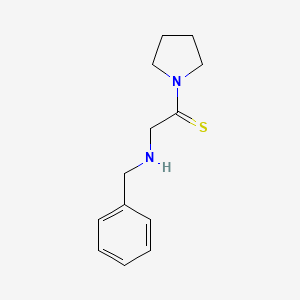
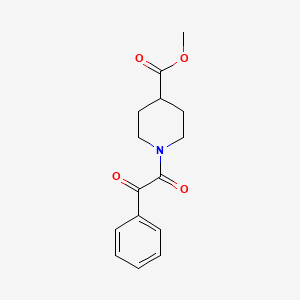
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)
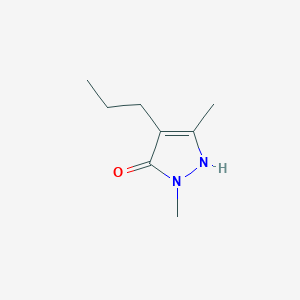


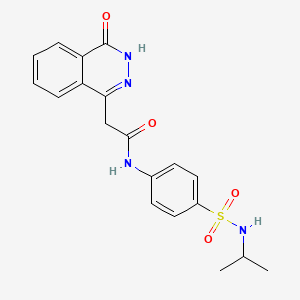
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)

